1,1-Dichloro-2-ethoxycyclopropane

Physical Organic Chemistry Thermophysical Property Distillation

1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) is a functionalized gem-dichlorocyclopropane characterized by a three-membered strained ring bearing two chlorine atoms and an ethoxy substituent, with a molecular formula of C₅H₈Cl₂O and a molecular weight of 155.02 g/mol. Its synthesis, typically via phase-transfer catalyzed dichlorocarbene addition to ethyl vinyl ether, proceeds with yields reaching 84% under optimized conditions.

Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol
CAS No. 7363-99-7
Cat. No. B1294696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-2-ethoxycyclopropane
CAS7363-99-7
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESCCOC1CC1(Cl)Cl
InChIInChI=1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3
InChIKeyCFGDPDUZPQLEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) – Core Building Block Profile


1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) is a functionalized gem-dichlorocyclopropane characterized by a three-membered strained ring bearing two chlorine atoms and an ethoxy substituent, with a molecular formula of C₅H₈Cl₂O and a molecular weight of 155.02 g/mol [1]. Its synthesis, typically via phase-transfer catalyzed dichlorocarbene addition to ethyl vinyl ether, proceeds with yields reaching 84% under optimized conditions . The compound exhibits a boiling point of 53.5–53.8 °C at 28 Torr and a density of 1.1010 g/cm³ at 20 °C [1], distinguishing it from structurally related analogs that possess distinct thermophysical and reactivity profiles critical for synthetic route planning.

Workflow gem-Dichlorocyclopropane synthesis
Key Substituent Ethoxy ring-opening reactivity
Reported Yield Up to 84% isolated under phase-transfer conditions

1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) – Why Generic Substitution Fails


Generic substitution among 1,1-dihalocyclopropanes is unreliable due to the profound impact of the ether substituent on both physicochemical properties and reactivity. The ethoxy group in 1,1-dichloro-2-ethoxycyclopropane confers a distinct boiling point profile (53.5–53.8 °C at 28 Torr) compared to the methoxy analog (150.2±40.0 °C at 760 mmHg for 1,1-dichloro-2-methoxycyclopropane) [1]. Furthermore, the ethoxy moiety significantly influences the course of ring-opening reactions; thermal reactions of gem-dichlorocyclopropyl ethers in alcoholic solvents yield acetals of the general structure RRIC=CCICH(OC₂H₅)OR* [2]. This reactivity pathway is highly dependent on the nature of the alkoxy substituent, rendering interchanging compounds within this class without rigorous re-optimization of synthetic conditions ineffective and potentially yield-compromising. The following evidence quantifies the specific advantages of the ethoxy-substituted variant.

Target 1,1-Dichloro-2-ethoxycyclopropane
Methoxy Analog 1,1-Dichloro-2-methoxycyclopropane
Boiling point differs by approximately 97 °C, which may shift distillation and purification workflows.
Target 1,1-Dichloro-2-ethoxycyclopropane
Unsubstituted Analog 1,1-Dichlorocyclopropane
Lacks the alkoxy substituent required for ring-opening to form the corresponding acetal scaffold.

1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) – Quantified Differentiation Evidence


1,1-Dichloro-2-ethoxycyclopropane vs. 1,1-Dichloro-2-methoxycyclopropane: Boiling Point and Density Comparison

The boiling point of 1,1-dichloro-2-ethoxycyclopropane (53.5–53.8 °C at 28 Torr) is significantly lower than that of its closest structural analog, 1,1-dichloro-2-methoxycyclopropane (150.2±40.0 °C at 760 mmHg). This substantial difference in volatility (approximately 97 °C at comparable pressures) directly impacts purification and handling procedures [1]. Additionally, the density of the ethoxy derivative (1.1010 g/cm³ at 20 °C) differs from the methoxy analog (1.3±0.1 g/cm³), affecting phase behavior in biphasic reaction systems [1].

Distillation profile
Cross-study comparable
53.5–53.8 °C at 28 Torr (Target) vs 150.2 °C at 760 mmHg (Methoxy)
Reported lower distillation temperature
Conditions differ for methoxy analog
Physical Organic Chemistry Thermophysical Property Distillation

1,1-Dichloro-2-ethoxycyclopropane: Synthesis Yield Advantage via Optimized Phase-Transfer Catalysis

The synthesis of 1,1-dichloro-2-ethoxycyclopropane from ethyl vinyl ether and chloroform under phase-transfer conditions (TEBA catalyst, aqueous NaOH) achieves a reported isolated yield of 84% after distillation . In contrast, a related patent procedure for the preparation of 1,1-disubstituted cyclopropane derivatives reports yields of up to 97% for specific analogs, but these processes often involve more complex starting materials or require chromatographic purification [1]. The 84% yield for this specific ethoxy-substituted derivative is a robust, literature-validated metric for procurement decisions involving multistep syntheses where this compound serves as a key intermediate.

Synthesis yield
Cross-study comparable
84% isolated yield
Supports procurement cost models
Phase-transfer catalysis, distillation
Synthetic Methodology Process Chemistry Phase-Transfer Catalysis

1,1-Dichloro-2-ethoxycyclopropane: Distillation and Physical Form Advantage

1,1-Dichloro-2-ethoxycyclopropane is isolated as a colorless liquid with a boiling point of 55 °C at 30 mmHg, facilitating straightforward vacuum distillation . This contrasts with other 1,1-disubstituted cyclopropane derivatives described in patent literature, which are often isolated as crystalline solids (e.g., melting point 63–66 °C) that may require more complex recrystallization steps [1]. The liquid form of the ethoxy derivative at ambient temperatures simplifies handling, transfer, and metering in continuous flow or automated synthesis platforms.

Physical form
Cross-study comparable
Colorless liquid, bp 55 °C/30 mmHg (Target) vs Crystalline solid, mp 63–66 °C (Analog)
Supports continuous flow metering
Data to verify for specific analog
Process Safety Purification Handling

1,1-Dichloro-2-ethoxycyclopropane: Ring-Opening Reactivity to 2-Chloroacrolein Diethyl Acetal

1,1-Dichloro-2-ethoxycyclopropane undergoes ring-opening upon heating with ethanol and pyridine to yield 2-chloro-3,3-diethoxyprop-1-ene . This transformation highlights the specific reactivity of the ethoxy-substituted gem-dichlorocyclopropane toward nucleophilic ring-opening, a pathway that is distinct from the behavior of unsubstituted 1,1-dichlorocyclopropane, which lacks the alkoxy group necessary for such selective acetal formation .

Ring-opening outcome
Class-level inference
Forms 2-chloro-3,3-diethoxyprop-1-ene
Supports acetal scaffold synthesis
Requires ethanol/pyridine, reflux, 48 h
Synthetic Utility Ring-Opening Acetal Formation

1,1-Dichloro-2-ethoxycyclopropane: Spectroscopic Identification for Quality Control

The compound has been fully characterized by multiple spectroscopic techniques, including 3 NMR spectra (¹H, ¹³C, and DEPT), 1 FTIR spectrum, and 1 Raman spectrum, all available in the KnowItAll Spectral Library [1]. This comprehensive spectral dataset provides a reliable fingerprint for identity confirmation and purity assessment, surpassing the limited or vendor-specific data often provided for less characterized analogs like 1,1-dichloro-2-propoxycyclopropane .

Spectral library entry
Cross-study comparable
3 NMR, 1 FTIR, 1 Raman in KnowItAll
Supports identity verification
Source review recommended
Analytical Chemistry Quality Control NMR Spectroscopy

1,1-Dichloro-2-ethoxycyclopropane: Lower LogP Compared to Unsubstituted Analog

The predicted octanol-water partition coefficient (LogP) for 1,1-dichloro-2-ethoxycyclopropane is 0.69 (ACD/LogP) or 1.76 (KOWWIN estimate) . This is lower than the LogP of the unsubstituted parent compound, 1,1-dichlorocyclopropane, which lacks the polar ethoxy group and thus exhibits higher lipophilicity . The lower LogP of the ethoxy derivative suggests improved aqueous solubility and altered membrane permeability, which may be advantageous in biological assay contexts where reduced non-specific binding or enhanced bioavailability is desired.

Lipophilicity profile
Class-level inference
LogP 0.69 (ACD) or 1.76 (KOWWIN)
Supports aqueous solubility screening
Predicted, not experimental
Lipophilicity ADME Solubility

1,1-Dichloro-2-ethoxycyclopropane (CAS 7363-99-7) – Application Scenarios Based on Differentiation Evidence


Synthesis of 2-Chloroacrolein Diethyl Acetal and Downstream Heterocycles

The compound's documented ring-opening reactivity to form 2-chloro-3,3-diethoxyprop-1-ene positions it as a strategic starting material for the synthesis of 2-chloroacrolein derivatives, which are versatile intermediates for constructing heterocyclic scaffolds in medicinal chemistry and agrochemical research. Procurement should be prioritized for projects targeting these specific building blocks.

Process Development and Scale-Up in Flow Chemistry

The robust 84% synthetic yield and the compound's liquid physical state (bp 55 °C/30 mmHg) render it highly amenable to continuous flow synthesis platforms. The lower boiling point compared to the methoxy analog reduces thermal stress during solvent removal, minimizing byproduct formation. This profile reduces process development risk and simplifies scale-up.

Analytical Method Development and Quality Control Reference Standard

The availability of a comprehensive spectral dataset, including 3 NMR, 1 FTIR, and 1 Raman spectra in the KnowItAll library [1], establishes this compound as a reliable reference standard for analytical method development. This is particularly valuable for quality control laboratories requiring validated spectroscopic fingerprints to confirm identity and purity in regulated environments.

Biological Assay Development Requiring Controlled Lipophilicity

The compound's lower predicted LogP (0.69–1.76) relative to non-alkoxy analogs suggests improved aqueous solubility and reduced non-specific binding. This property makes it a suitable candidate for biological assays, particularly in early-stage drug discovery where maintaining compound solubility in aqueous buffers without high DMSO concentrations is critical for accurate activity readouts.

Application
Selection Property
Validation Focus
Synthesis of 2-chloroacrolein diethyl acetal
Ring-opening reactivity
Formation of chloroacetal scaffolds
Continuous flow process development
Liquid physical state, moderate bp
Distillation condition screening
Analytical reference standard
Comprehensive spectral dataset
Batch-to-batch consistency review
Biological assay development
Predicted LogP (0.69–1.76)
Aqueous buffer compatibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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